molecular formula C35H39F3N8O3 B1139135 N-(2,6-Diethylphenyl)-1-Methyl-8-({4-[(1-Methylpiperidin-4-Yl)carbamoyl]-2-(Trifluoromethoxy)phenyl}amino)-4,5-Dihydro-1h-Pyrazolo[4,3-H]quinazoline-3-Carboxamide CAS No. 1202055-32-0

N-(2,6-Diethylphenyl)-1-Methyl-8-({4-[(1-Methylpiperidin-4-Yl)carbamoyl]-2-(Trifluoromethoxy)phenyl}amino)-4,5-Dihydro-1h-Pyrazolo[4,3-H]quinazoline-3-Carboxamide

Cat. No. B1139135
M. Wt: 676.73
InChI Key:
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Description

Synthesis Analysis

The synthesis of related complex organic compounds often involves multi-step reactions, starting from simpler precursors to achieve the desired molecular architecture. For example, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, as analogs, can involve cyclization reactions, starting from specific carboxylic acids and ethyl 2-cyanoacetate, yielding products with notable efficiency and selectivity (Wang et al., 2018).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple functional groups and heterocyclic rings. These structural features are essential for the molecules' reactivity and potential biological activity. For instance, pyrazolines and pyrazoles, which share a similarity with the queried compound, exhibit specific conformations and electronic properties critical for their functions (Kettmann & Svetlik, 2003).

Chemical Reactions and Properties

The chemical reactivity of such compounds can be attributed to their functional groups and molecular structure. For example, reactions involving ketenes and N,N-disubstituted α-aminomethyleneketones have been explored to synthesize pyrano[2,3-f]quinazoline derivatives, highlighting the diverse chemical reactivity of these compounds (Mosti et al., 1987).

Physical Properties Analysis

The physical properties of these molecules, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For instance, the presence of the trifluoromethoxy group and heterocyclic rings significantly affects these properties, making them relevant for the compound's applications and handling.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards various reagents, are central to understanding these compounds' behavior in different environments. The structure-activity relationships (SAR) are particularly important in drug design and material science, where the function is tightly linked to the chemical structure.

References

Scientific Research Applications

  • Identification of Polo-like Kinase 1 Inhibitors

    A study explored the structure-activity relationship of the 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline class, identifying compounds as potent inhibitors of Polo-like kinase 1 (Plk1), a key regulator in mitotic progression and a therapeutic target in proliferative diseases (Beria et al., 2010).

  • Unexpected Synthesis in Pschorr Reaction

    A reaction using a related compound led to the unexpected synthesis of 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo(4,3-c)quinolin-4-one, a compound with binding affinity for the central benzodiazepine receptor (Daidone et al., 2014).

  • Green Synthesis of Quinazolinones

    A study utilized phosphotungstic acid as a green catalyst for synthesizing spiro and cyclized quinazolinones under microwave irradiation and solvent-free conditions, demonstrating the versatility of this class of compounds (Novanna et al., 2019).

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

    This research involved the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives with potential as antimicrobial agents, highlighting the broad applicability of this compound class in medicinal chemistry (Holla et al., 2006).

  • Synthesis of a CCR5 Antagonist

    Another study focused on the practical synthesis of a CCR5 antagonist, a compound category relevant to HIV treatment, showcasing the potential pharmaceutical applications of these derivatives (Ikemoto et al., 2005).

  • Synthesis and Biological Activity Prediction

    The synthesis and computer prediction of biological activity and acute toxicity of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides was performed, indicating potential antineurotic activity and relevance for male reproductive and erectile dysfunction treatment (Danylchenko et al., 2016).

properties

IUPAC Name

N-(2,6-diethylphenyl)-1-methyl-8-[4-[(1-methylpiperidin-4-yl)carbamoyl]-2-(trifluoromethoxy)anilino]-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H39F3N8O3/c1-5-20-8-7-9-21(6-2)28(20)42-33(48)30-25-12-10-23-19-39-34(43-29(23)31(25)46(4)44-30)41-26-13-11-22(18-27(26)49-35(36,37)38)32(47)40-24-14-16-45(3)17-15-24/h7-9,11,13,18-19,24H,5-6,10,12,14-17H2,1-4H3,(H,40,47)(H,42,48)(H,39,41,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOAJUGFHDCBJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=NN(C3=C2CCC4=CN=C(N=C43)NC5=C(C=C(C=C5)C(=O)NC6CCN(CC6)C)OC(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H39F3N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-Diethylphenyl)-1-Methyl-8-({4-[(1-Methylpiperidin-4-Yl)carbamoyl]-2-(Trifluoromethoxy)phenyl}amino)-4,5-Dihydro-1h-Pyrazolo[4,3-H]quinazoline-3-Carboxamide

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